Cas no 60172-08-9 (4(4-Aminophenyl)aminopyridine)

4(4-Aminophenyl)aminopyridine is a versatile aromatic amine derivative with applications in organic synthesis and materials science. Its bifunctional structure, featuring both pyridine and aniline moieties, enables its use as a building block for pharmaceuticals, dyes, and coordination compounds. The compound exhibits strong electron-donating properties, facilitating its role in polymerization catalysts and conductive polymers. Its high purity and stability under standard conditions make it suitable for precise synthetic applications. Additionally, the presence of reactive amino groups allows for further functionalization, enhancing its utility in cross-coupling reactions and ligand design. This compound is particularly valued for its consistent performance in specialized chemical processes.
4(4-Aminophenyl)aminopyridine structure
4(4-Aminophenyl)aminopyridine structure
Product Name:4(4-Aminophenyl)aminopyridine
CAS No:60172-08-9
MF:C11H11N3
MW:185.225141763687
CID:951352
PubChem ID:287213
Update Time:2025-10-13

4(4-Aminophenyl)aminopyridine Chemical and Physical Properties

Names and Identifiers

    • 4-n-pyridin-4-ylbenzene-1,4-diamine
    • 4-(p-Amino-anilino)-pyridin; AR-1K0196; CTK2F6011; SureCN2086928; AC1L66VV; N-4-pyridinyl-1,4-benzenediamine; N1-(4-pyridinyl)-1,4-benzenediamine; n-(pyridin-4-yl)benzene-1,4-diamine; N-PYRIDIN-4-YLBENZENE-1,4-DIAMINE; NSC146768; AC1Q4YEZ; MLS002920717; N-pyridin-4-yl-benzene-1,4-diamine;
    • SMR001798304
    • MLS002920717
    • G53562
    • N-PYRIDIN-4-YLBENZENE-1,4-DIAMINE
    • N1-(4-Pyridinyl)-1,4-benzenediamine
    • EN300-126661
    • AKOS000197253
    • 4(4-Aminophenyl)aminopyridine
    • N1-(pyridin-4-yl)benzene-1,4-diamine
    • BGFGRYYEROKAHI-UHFFFAOYSA-N
    • NSC146768
    • 1-N-(pyridin-4-yl)benzene-1,4-diamine
    • CS-0232247
    • CHEMBL2131347
    • SCHEMBL2086928
    • DTXSID70301854
    • NSC-146768
    • 60172-08-9
    • Inchi: 1S/C11H11N3/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,12H2,(H,13,14)
    • InChI Key: BGFGRYYEROKAHI-UHFFFAOYSA-N
    • SMILES: N(C1C=CN=CC=1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 185.09543
  • Monoisotopic Mass: 185.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • PSA: 50.94

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Additional information on 4(4-Aminophenyl)aminopyridine

4-n-Pyridin-4-ylbenzene-1,4-diamine: A Promising Compound in Biomedical Research

The compound 4-n-pyridin-4-ylbenzene-1,4-diamine, also known by its CAS number 60172-08-9, has emerged as a subject of significant interest in the field of biomedical research. This compound belongs to the class of aromatic diamines and exhibits unique structural features that make it a valuable candidate for various applications in drug discovery and materials science. Its chemical structure, which includes a benzene ring substituted with two amine groups at positions 1 and 4, and a pyridine moiety at position 4, provides a platform for diverse interactions and reactivities.

Recent studies have highlighted the potential of 4-n-pyridin-4-ylbenzene-1,4-diamine in drug delivery systems, particularly in the development of biocompatible polymers. The compound's ability to form stable covalent bonds with a variety of functional groups has made it a key component in the synthesis of polymeric materials with tailored properties. These materials are being explored for their applications in controlled drug release, tissue engineering, and biosensing technologies.

One of the most notable advancements involving 4-n-pyridin-4-ylbenzene-1,4-diamine is its role in the creation of conjugated polymer systems. These polymers exhibit unique electronic properties due to the extended conjugation between the benzene and pyridine rings. This property has been leveraged in the development of optoelectronic devices, such as sensors and actuators, which are critical in biomedical applications like in vitro diagnostics and implantable medical devices.

Furthermore, research into the biological activity of 4-n-pyridin-4-ylbenzene-1,4-diamine has revealed its potential as a template molecule for anticancer drug development. The compound's ability to chelate metal ions and form stable coordination complexes has been explored in the context of photodynamic therapy (PDT). In this approach, the compound acts as a photosensitizer, generating reactive oxygen species that target cancer cells while minimizing damage to healthy tissues.

Another area of investigation is the use of 4-n-pyridin-4-ylbenzene-1,4-diamine in nanomedicine. The compound's functional groups enable its incorporation into lipid nanoparticles and other delivery vehicles, enhancing their stability and targeting efficiency. This has opened new avenues for the treatment of diseases such as infectious diseases and neurodegenerative disorders, where targeted drug delivery is crucial.

Recent advancements in synthetic methodology have also improved the scalability and cost-effectiveness of producing 4-n-pyridin-4-ylbenzene-1,4-diamine. Researchers have developed efficient coupling reactions that allow for the precise assembly of the compound's structural components. These innovations are paving the way for its broader application in commercial drug development and biomaterials manufacturing.

Moreover, the compound's role in biocompatible coatings has been explored extensively. By incorporating 4-n-pyridin-4-ylbenzene-1,4-diamine into polymer films, scientists have created surfaces that resist biofouling and promote cell adhesion. These coatings are being tested for their potential in improving the performance of medical implants and biosensors.

Looking ahead, the continued exploration of 4-n-pyridin-4-ylbenzene-1,4-diamine is expected to yield further breakthroughs in its application across various biomedical domains. Its unique combination of structural versatility, chemical reactivity, and biological activity positions it as a key player in the development of next-generation therapies and materials.

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